6-(Phenylselanyl)hex-5-en-2-one
Description
6-(Phenylselanyl)hex-5-en-2-one is an organoselenium compound featuring a hex-5-en-2-one backbone substituted with a phenylselanyl (-SePh) group at the 6-position. This structure combines the α,β-unsaturated ketone motif with a selenium-based functional group, which confers unique electronic and reactivity properties. The phenylselanyl group is notable for its strong electron-withdrawing inductive effect and capacity to participate in selenoxide elimination reactions, making the compound valuable in organic synthesis and catalysis .
Properties
CAS No. |
137627-87-3 |
|---|---|
Molecular Formula |
C12H14OSe |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
6-phenylselanylhex-5-en-2-one |
InChI |
InChI=1S/C12H14OSe/c1-11(13)7-5-6-10-14-12-8-3-2-4-9-12/h2-4,6,8-10H,5,7H2,1H3 |
InChI Key |
YMJMRUZKMUVIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC=C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylselanyl)hex-5-en-2-one typically involves the reaction of hex-5-en-2-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a seleniranium ion intermediate, which then undergoes nucleophilic attack by the phenylselanyl group to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 6-(Phenylselanyl)hex-5-en-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Phenylselanyl)hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hexenone.
Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Hex-5-en-2-one.
Substitution: Various substituted hexenones depending on the nucleophile used.
Scientific Research Applications
6-(Phenylselanyl)hex-5-en-2-one has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of selenium-based drugs with anticancer or antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Phenylselanyl)hex-5-en-2-one involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
Structural Analogues of Hex-5-en-2-one Derivatives
Key structural analogs include:
6-Phenylhex-5-en-2-one (C₁₂H₁₄O): Lacks the selenium substituent, featuring a phenyl group instead.
(S,E)-4-(1H-pyrrol-2-yl)-6-(4-(trifluoromethyl)phenyl)hex-5-en-2-one (Compound 46, ): Contains a trifluoromethylphenyl group, introducing strong electron-withdrawing effects.
(E)-6-phenyl-4-(3-(trifluoromethyl)phenyl)hex-5-en-2-one (): Includes a trifluoromethyl group on the aryl substituent, influencing stereochemical outcomes.
6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one (): Features a hydroxy group and fluorophenyl indolyl substituent, altering redox and biological properties.
Table 1: Comparative Physical Properties
*Estimated based on selenium’s atomic weight and analogs.
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